molecular formula C14H24N4O2S B7026684 N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-methylpyrimidin-2-amine

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-methylpyrimidin-2-amine

Cat. No.: B7026684
M. Wt: 312.43 g/mol
InChI Key: RHRZCZCTDDIMHM-UHFFFAOYSA-N
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Description

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-methylpyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a pyrimidine moiety

Properties

IUPAC Name

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-3-4-9-21(19,20)18-8-6-13(11-18)10-16-14-15-7-5-12(2)17-14/h5,7,13H,3-4,6,8-11H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRZCZCTDDIMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)CNC2=NC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-methylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions, often using reagents like butanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrimidine Moiety: The final step involves the coupling of the pyrrolidine derivative with a pyrimidine precursor, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-methylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-methylpyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-chloropyrimidin-2-amine
  • N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-ethylpyrimidin-2-amine

Uniqueness

N-[(1-butylsulfonylpyrrolidin-3-yl)methyl]-4-methylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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